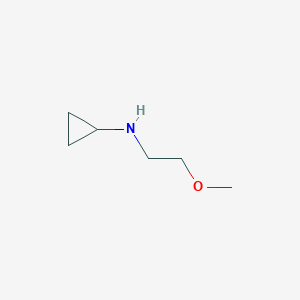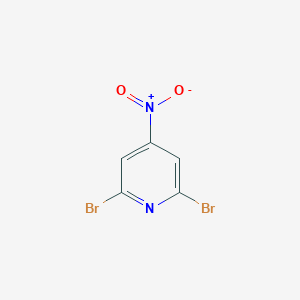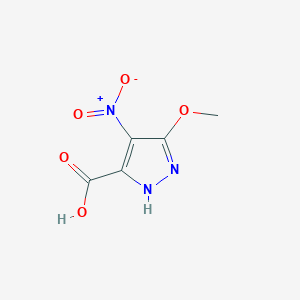
N-(2-methoxyethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)cyclopropanamine, also known as Mecamylamine, is a chemical compound that has been widely studied for its potential use in scientific research. It is a non-selective nicotinic acetylcholine receptor antagonist, which means it blocks the action of acetylcholine at these receptors. Mecamylamine has been used in a variety of studies to investigate the role of nicotinic receptors in various biological processes.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
N-(2-methoxyethyl)cyclopropanamine: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound may be used as a reagent or a building block in synthesizing peptides or modifying proteins for analysis.
Molecular Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure is particularly useful in constructing cyclopropane rings, which are common in various natural products and pharmaceuticals .
Drug Development
Due to its unique structure, N-(2-methoxyethyl)cyclopropanamine could be involved in the development of new therapeutic agents. The cyclopropanamine moiety might be incorporated into drug candidates to improve their pharmacokinetic properties .
Chemical Research
Researchers may employ this compound in chemical studies to understand the behavior of cyclopropane-containing compounds under different conditions, which is valuable for developing new chemical reactions .
Material Science
In material science, N-(2-methoxyethyl)cyclopropanamine might be used to synthesize polymers or other materials that require a cyclopropane structure for enhanced durability or other specific characteristics .
Biochemical Studies
This chemical can be used in biochemical studies to probe the function of cyclopropane-containing compounds in biological systems, potentially leading to insights into enzyme mechanisms or metabolic pathways .
Analytical Chemistry
N-(2-methoxyethyl)cyclopropanamine: may be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods that measure cyclopropane derivatives .
Educational Purposes
Lastly, it can be used for educational purposes in academic laboratories to teach students about cyclopropane chemistry and the synthesis of amines, providing hands-on experience with organic synthesis techniques .
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-4-7-6-2-3-6/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGBPLJSLMGJAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)cyclopropanamine | |
CAS RN |
178366-15-9 |
Source


|
| Record name | N-(2-methoxyethyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)










![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
